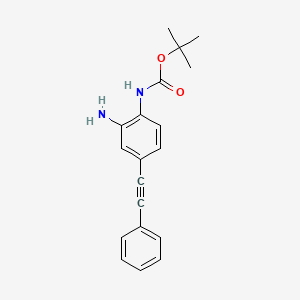![molecular formula C6H4ClN3O B13926194 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)
3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one: is a heterocyclic compound that contains a pyrrolo-pyridazinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a chlorine atom at the 3-position and the pyrrolo[2,3-C]pyridazin-6-one scaffold imparts unique chemical properties that make it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with a hydrazine derivative, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for further applications.
化学反应分析
Types of Reactions: 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Oxo derivatives of the pyrrolo[2,3-C]pyridazin-6-one scaffold.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted pyrrolo[2,3-C]pyridazin-6-one derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential as a pharmacophore in the development of new therapeutic agents. It is being investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
作用机制
The mechanism of action of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation .
相似化合物的比较
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound shares a similar core structure but differs in the position and type of substituents.
4-Chloro-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: Another related compound with a different substitution pattern.
Uniqueness: 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one is unique due to the specific positioning of the chlorine atom and the pyrrolo[2,3-C]pyridazin-6-one scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C6H4ClN3O |
|---|---|
分子量 |
169.57 g/mol |
IUPAC 名称 |
3-chloro-5,7-dihydropyrrolo[2,3-c]pyridazin-6-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-3-2-5(11)8-6(3)10-9-4/h1H,2H2,(H,8,10,11) |
InChI 键 |
QAVKDFWKZJHLPP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC(=NN=C2NC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


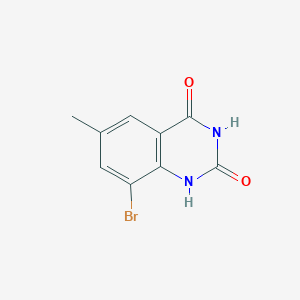
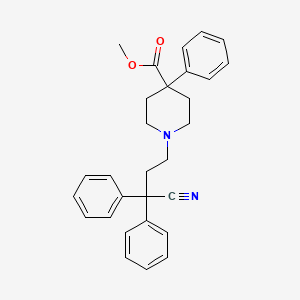
![5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)
![(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13926142.png)
![1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B13926145.png)
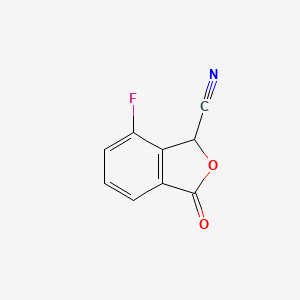
![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
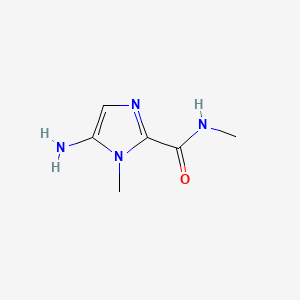

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
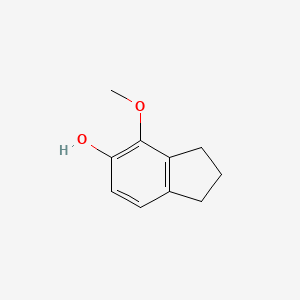
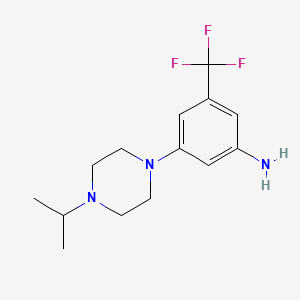
![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)
